2'-Chloro-5'-methylbenzanilide
Description
The exact mass of the compound 2'-Chloro-5'-methylbenzanilide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-Chloro-5'-methylbenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloro-5'-methylbenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRRDISFVFICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10286-87-0 | |
| Record name | 2'-Chloro-5'-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2'-Chloro-5'-methylbenzanilide
[1]
Executive Summary
This technical guide provides a comprehensive structural analysis of 2'-Chloro-5'-methylbenzanilide (N-(2-chloro-5-methylphenyl)benzamide).[1] As a halogenated benzanilide derivative, this compound serves as a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates.
This document moves beyond basic data listing to explain the causality of spectral signals. It details the synthesis for standard preparation, mass spectrometric fragmentation logic (specifically the "ortho-effect" characteristic of halogenated benzanilides), and nuclear magnetic resonance (NMR) assignments based on substituent chemical shift (SCS) principles.
Synthetic Pathway & Quality Control
To ensure spectroscopic data correlates to the correct chemical entity, the synthesis must be validated.[2] The standard protocol involves the Schotten-Baumann condensation of 2-chloro-5-methylaniline with benzoyl chloride.[1]
Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution. The steric hindrance of the ortho-chloro group on the aniline requires the use of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the equilibrium.
Figure 1: Synthetic workflow for the preparation of the target benzanilide.
Physicochemical Properties (Reference Standard)
Mass Spectrometry (MS) Analysis[5][6][7][8][9]
Mass spectrometry provides the primary confirmation of the halogenation pattern and the integrity of the amide bond.
Isotope Pattern (Chlorine Signature)
The presence of a single chlorine atom dictates a distinct isotopic abundance in the molecular ion cluster:
-
M+ (m/z 245):
Cl isotope (100% relative abundance). -
M+2 (m/z 247):
Cl isotope (~32% relative abundance). -
Diagnostic Ratio: A 3:1 intensity ratio between M+ and M+2 confirms the monochlorinated structure.
Fragmentation Logic (The "Ortho Effect")
Unlike simple amides, ortho-halogenated benzanilides exhibit a specific fragmentation pathway known as the "ortho effect" or proximity effect [2]. The ionized carbonyl oxygen can attack the ortho position, leading to the expulsion of the halogen radical (Cl•) and the formation of a benzoxazole-like cation.[5][6]
Key Fragments:
-
m/z 245/247: Molecular Ion [M]+.
-
m/z 210: [M – Cl]+. Loss of chlorine radical (Proximity effect/cyclization).
-
m/z 105: [Ph-C≡O]+. Benzoyl cation (Alpha-cleavage).
-
m/z 77: [C₆H₅]+. Phenyl cation (Sequential loss of CO from m/z 105).
Figure 2: Fragmentation pathway highlighting the ortho-elimination of chlorine.
Infrared (IR) Spectroscopy[7]
IR analysis focuses on the amide functionality. The ortho-chloro substituent influences the N-H stretching frequency via intramolecular Hydrogen bonding, often shifting it to lower wavenumbers compared to unsubstituted benzanilides.[1]
| Functional Group | Wavenumber (cm⁻¹) | Mode | Structural Insight |
| N-H | 3250 – 3350 | Stretch | Secondary amide.[1] Broadening indicates H-bonding. |
| C=O[1] (Amide I) | 1650 – 1665 | Stretch | Characteristic amide carbonyl. |
| N-H (Amide II) | 1530 – 1550 | Bend | Coupling of N-H bend and C-N stretch. |
| C=C (Aromatic) | 1480, 1590 | Stretch | Benzenoid ring skeletal vibrations. |
| C-Cl | 740 – 760 | Stretch | Aryl chloride signature. |
Nuclear Magnetic Resonance (NMR) Profiling[5]
NMR provides the definitive map of the carbon skeleton and proton environments. Assignments below are derived from substituent chemical shift (SCS) additivity rules and validated against analogous 2'-substituted benzanilides [3].
¹H NMR (400 MHz, DMSO-d₆)
The molecule has two distinct aromatic systems: Ring A (Benzoyl, unsubstituted) and Ring B (Aniline, trisubstituted).
-
Amide Proton (NH): Appears as a singlet downfield (9.8–10.2 ppm). The ortho-Cl can cause a slight upfield shift relative to ortho-nitro analogs due to steric twisting, which reduces conjugation.[1]
-
Ring B (Aniline Part):
-
H-6' (Ortho to NH): This proton is chemically distinct. It sits in the deshielding cone of the amide carbonyl. Expect a doublet (or broad singlet) around 7.5–7.7 ppm .
-
H-3' (Ortho to Cl): Deshielded by the adjacent Chlorine. Appears as a doublet (J ≈ 8 Hz) around 7.3–7.4 ppm .
-
H-4' (Meta to Cl, Ortho to Me): Appears as a doublet of doublets (dd) or multiplet around 7.1 ppm .
-
-
Ring A (Benzoyl Part): Typical pattern for a benzoyl group: 2 protons (ortho) at ~7.9 ppm, and 3 protons (meta/para) at ~7.5–7.6 ppm.
-
Methyl Group: A sharp singlet at 2.30–2.35 ppm .
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon Type | Chemical Shift (δ ppm) | Assignment |
| C=O | 165.0 – 166.0 | Amide Carbonyl |
| Quaternary C | 134.0 – 136.0 | C-1' (N-attached), C-2' (Cl-attached) |
| Aromatic CH | 127.0 – 132.0 | Benzoyl and Aniline ring carbons |
| Methyl | 20.5 – 21.0 | Ar-CH₃ |
Experimental Protocols
Standard Preparation Protocol
-
Dissolution: Dissolve 2-chloro-5-methylaniline (10 mmol) in dry Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C.
-
Acylation: Dropwise add Benzoyl Chloride (10.5 mmol). A white precipitate (Triethylamine hydrochloride) will form.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove benzoic acid), and finally Brine.
-
Isolation: Dry over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Water.
NMR Sample Preparation
-
Solvent: DMSO-d₆ is preferred over CDCl₃ for benzanilides to prevent aggregation and ensure sharp NH signals.[1]
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
References
-
PubChem. (2025).[7] 2-Chlorobenzamide Properties and Melting Points. National Library of Medicine. Available at: [Link]
-
Ramana, D.V.[1][7][8] & Kantharaj, E. (1995). Proximity effects in the mass spectra of N-substituted 2-chlorobenzamides. Journal of Mass Spectrometry. (Contextual grounding on Ortho-Cl elimination).
-
Gowda, B.T., et al. (2014). 2-Chloro-N-(2-methylphenyl)benzamide.[1] Acta Crystallographica Section E. Available at: [Link] (Analogous structure for crystal and spectral comparison).
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An In-depth Technical Guide to the Synthesis and Characterization of Novel Benzanilide Derivatives
Foreword: The Enduring Relevance of the Benzanilide Scaffold
The benzanilide framework, characterized by a benzoyl group linked to an aniline moiety, is a cornerstone in modern chemical science.[1] This deceptively simple secondary amide is not merely an academic curiosity but a privileged scaffold in medicinal chemistry and materials science.[2][3] Benzanilide derivatives are integral to the development of pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and kinase inhibitors, as well as serving as building blocks for specialized polymers and materials with unique liquid crystalline properties.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a cohesive narrative grounded in field-proven insights. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources. Our objective is to furnish you with the foundational knowledge and practical methodologies required to confidently synthesize and comprehensively characterize novel benzanilide derivatives in your own laboratory.
Part 1: Strategic Synthesis of the Benzanilide Core
The construction of the amide bond is central to benzanilide synthesis. The choice of synthetic route depends on factors such as substrate availability, functional group tolerance, desired scale, and reaction conditions. We will explore both classical and modern catalytic approaches.
The Schotten-Baumann Reaction: A Classic, Robust Method
First reported in the 1880s, the Schotten-Baumann reaction remains a widely used and reliable method for preparing benzanilides, particularly in laboratory settings.[4][7] The reaction involves the acylation of an aniline with a benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[7][8]
Causality Behind the Method: The primary role of the base is twofold: it neutralizes the hydrochloric acid byproduct formed during the reaction, which prevents the protonation of the starting amine, and it helps to drive the reaction equilibrium toward the formation of the amide product.[1] Vigorous shaking is essential to create an emulsion and maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.[7]
-
Setup: In a 250 mL conical flask, combine 2.5 mL of aniline with 25 mL of a 10% aqueous sodium hydroxide solution.[9]
-
Acylation: While vigorously shaking or stirring the mixture, carefully and portion-wise add 3.5 mL of benzoyl chloride over a period of 10-15 minutes.[9] The flask should be stoppered between additions.
-
Reaction: After the final addition, shake the flask vigorously for an additional 15 minutes.[7] The reaction is typically complete when the characteristic odor of benzoyl chloride is no longer detectable.[9]
-
Isolation: Add approximately 25-50 mL of cold water to the flask and break up the solid mass of crude benzanilide.[9]
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water to remove any remaining sodium hydroxide and sodium benzoate.
-
Purification: Recrystallize the crude solid from boiling ethanol to yield pure, crystalline benzanilide.[10] Dry the crystals and determine the melting point (literature: 162-164 °C) and yield.[4]
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
While effective, classical methods can sometimes require harsh conditions. Modern cross-coupling reactions, catalyzed by transition metals like copper and palladium, offer milder conditions, broader substrate scope, and greater functional group tolerance.[11][12]
The Ullmann condensation, or Goldberg reaction, is a copper-catalyzed method for forming C-N bonds, typically by coupling an amide with an aryl halide.[11] The introduction of chelating ligands has modernized this reaction, allowing it to proceed under milder conditions with only catalytic amounts of copper, a significant improvement over the stoichiometric quantities required historically.[11]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and amides.[12][13] It involves the coupling of an aryl halide or triflate with an amine or amide in the presence of a palladium catalyst, a phosphine ligand, and a base.[12] The choice of a bulky, electron-rich phosphine ligand is critical to the reaction's success, as it facilitates the key steps of the catalytic cycle.[13][14]
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
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An In-Depth Technical Guide to the Potential Biological Activity of 2'-Chloro-5'-methylbenzanilide
Foreword: Unveiling the Potential of a Novel Benzanilide Derivative
In the dynamic landscape of drug discovery and agrochemical development, the exploration of novel chemical entities is paramount. The benzanilide scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into the untapped potential of a specific derivative, 2'-Chloro-5'-methylbenzanilide, a molecule that, while not extensively studied, holds considerable promise based on the well-established bioactivities of its chemical relatives.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a guiding framework for investigation. We will explore the probable biological activities of 2'-Chloro-5'-methylbenzanilide by drawing logical inferences from the extensive body of research on analogous compounds. The experimental designs and mechanistic hypotheses presented herein are grounded in established scientific principles and aim to provide a solid foundation for future research.
The Benzanilide Scaffold: A Foundation of Diverse Bioactivity
Benzanilides are a class of amides derived from benzoic acid and aniline. The versatility of this scaffold lies in the numerous possibilities for substitution on both the benzoyl and anilide rings, leading to a vast chemical space with a wide spectrum of biological activities. Research has consistently demonstrated that substituted benzanilides can exhibit potent antimicrobial, herbicidal, and insecticidal properties.[1][2][3][4][5] The specific nature and position of these substituents play a crucial role in determining the compound's biological target and efficacy.
Hydroxylated benzanilides, for instance, are key components in pharmaceuticals and agrochemicals, with the position of the hydroxyl group dramatically influencing its bio-activity.[6] This highlights the structure-activity relationship (SAR) that governs the function of these molecules.
Postulated Biological Activities of 2'-Chloro-5'-methylbenzanilide
Based on the extensive literature on benzanilide derivatives, we can hypothesize several potential biological activities for 2'-Chloro-5'-methylbenzanilide. The presence of a chlorine atom on the 2'-position of the aniline ring and a methyl group at the 5'-position are key determinants of its potential interactions with biological systems.
Antimicrobial (Antibacterial and Antifungal) Activity
A significant body of research points to the antimicrobial potential of benzanilide derivatives.[1][2][3][7] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Hypothesized Mechanism of Action: The antimicrobial activity of benzanilides is often attributed to their ability to disrupt cell membrane integrity or interfere with essential enzymatic processes. The lipophilic nature of the benzanilide core, enhanced by the chloro and methyl substituents, may facilitate its passage through the microbial cell wall and membrane. Once inside, it could inhibit key enzymes involved in cellular metabolism or replication. For instance, some amides have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[8]
In the context of antifungal activity, benzanilide-containing azoles have been found to inhibit fungal CYP51, an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[9][10] While 2'-Chloro-5'-methylbenzanilide lacks the azole moiety, its core structure could still interact with other fungal-specific enzymes.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial potential of 2'-Chloro-5'-methylbenzanilide.
Herbicidal Activity
Various benzamide compounds have been successfully developed and patented as herbicides.[4][5] They often act by inhibiting specific plant enzymes, leading to growth arrest and eventual death of the weed.
Hypothesized Mechanism of Action: The herbicidal action of benzanilides can be diverse. Some inhibit plant-specific enzymes like acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[4] Others are known to be pigment synthesis inhibitors.[5] The structural features of 2'-Chloro-5'-methylbenzanilide, particularly the substituted aniline ring, could allow it to bind to the active site of a critical plant enzyme. The nature of the substituents on the benzene ring is known to influence the herbicidal activity and selectivity.[11]
Experimental Protocol: Primary Herbicidal Screening (Pre-emergence)
-
Preparation of Test Compound: Prepare a series of concentrations of 2'-Chloro-5'-methylbenzanilide in a suitable solvent (e.g., acetone with a surfactant).
-
Seed Planting: Sow seeds of a model monocot (e.g., Lolium perenne) and a model dicot (e.g., Amaranthus retroflexus) in separate pots filled with a standardized soil mix.
-
Treatment Application: Evenly apply the test solutions to the soil surface of the respective pots. A solvent-only control and a positive control (a commercial herbicide) should be included.
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on a rating scale (0 = no effect, 100 = complete kill). Measure the fresh and dry weight of the emerged seedlings.
-
Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for each plant species.
Insecticidal Activity
The diamide class of insecticides, which includes the benzamide flubendiamide, has seen significant success in pest control.[12] These compounds act on the ryanodine receptors in insects, leading to uncontrolled calcium release and muscle paralysis.[12][13][14]
Hypothesized Mechanism of Action: While 2'-Chloro-5'-methylbenzanilide is not a diamide, the benzamide moiety is a core component of this class of insecticides. It is plausible that this compound, or derivatives thereof, could interact with insect-specific receptors or enzymes. The specific substitution pattern may confer selectivity for certain insect pests while having lower toxicity to non-target organisms. The development of analogues of flubendiamide has shown that modifications to the benzanilide structure can retain high insecticidal activity.[14]
Logical Framework for Insecticidal Activity Investigation
Caption: A logical progression for investigating the insecticidal properties of 2'-Chloro-5'-methylbenzanilide.
Synthesis and Characterization
The synthesis of 2'-Chloro-5'-methylbenzanilide can be readily achieved through standard amide bond formation reactions. A common and effective method involves the reaction of benzoyl chloride with 2-chloro-5-methylaniline in the presence of a base to neutralize the HCl byproduct.
General Synthesis Scheme:
Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and C=O of the amide).
-
Melting Point Analysis: As an indicator of purity.
Data Presentation: A Framework for Reporting Findings
Clear and concise data presentation is essential for the interpretation and comparison of results. The following table provides a template for summarizing potential antimicrobial screening data.
| Microorganism | Class | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | [Insert Data] | [Insert Data] | [Insert Data] |
| Staphylococcus aureus | Gram-positive Bacteria | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans | Fungus (Yeast) | [Insert Data] | [Insert Data] | [InsertData] |
| Aspergillus niger | Fungus (Mold) | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
While direct experimental data on 2'-Chloro-5'-methylbenzanilide is currently lacking, the wealth of information on structurally related benzanilides provides a strong rationale for investigating its potential biological activities. The hypotheses and experimental frameworks presented in this guide offer a clear path forward for researchers to explore its antimicrobial, herbicidal, and insecticidal properties.
Future research should focus on a systematic evaluation of these potential activities, followed by structure-activity relationship studies to optimize the molecule for a desired biological effect. The exploration of this and other novel benzanilide derivatives holds the promise of discovering new lead compounds for the development of next-generation pharmaceuticals and agrochemicals.
References
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(2025, May 29). Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. ResearchGate. Retrieved from [Link]
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Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Retrieved from [Link]
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(2025, April 2). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. PMC. Retrieved from [Link]
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In vitro evaluation of the antibacterial and antifungal activity of some new N-(2-dialkylaminoethyl)benzanilides. ResearchGate. Retrieved from [Link]
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Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. PMC. Retrieved from [Link]
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(2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. Chemical Science (RSC Publishing). DOI:10.1039/C5SC03905C. Retrieved from [Link]
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(2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Retrieved from [Link]
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(2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Retrieved from [Link]
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(2008, June 1). Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. PubMed. Retrieved from [Link]
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(2020, December 15). Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. PubMed. Retrieved from [Link]
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(2017, April 15). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Retrieved from [Link]
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(2023, February 8). BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988. EPO. Retrieved from [Link]
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Biological activities of benzimidazole derivatives: A review. ISCA. Retrieved from [Link]
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(2023, June 28). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chemistry of Forest Products. Retrieved from [Link]
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(2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Retrieved from [Link]
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(2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Retrieved from [Link]
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(2018, January 9). One-pot synthesis of anilides, herbicidal activity and molecular docking study. ResearchGate. Retrieved from [Link]
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(2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
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(2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Retrieved from [Link]
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(2005). Flubendiamide 235. JMPR. Retrieved from [Link]
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(2026, January 14). Flubendiamide. Cultivar Magazine. Retrieved from [Link]
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Flubendiamide. PubChem. Retrieved from [Link]
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Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. PMC. Retrieved from [Link]
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The Pharmacophore of Choice: A Technical Review of Substituted Benzanilides
Executive Summary
Substituted benzanilides (N-phenylbenzamides) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Defined by an amide bond linking two aromatic rings, this scaffold offers a unique balance of conformational flexibility and rigidity, allowing it to act as a bioisostere for urea, stilbene, and biaryl ether moieties.
This technical guide analyzes the therapeutic utility of benzanilides, moving beyond basic chemistry to explore their role as histone deacetylase (HDAC) inhibitors, antimicrobial uncouplers, and kinase modulators. It provides actionable synthetic protocols and mechanistic insights for drug development professionals.
Structural Biology & Structure-Activity Relationship (SAR)
The biological activity of benzanilides is governed by the "A-Ring—Linker—B-Ring" architecture. The amide linker (-CONH-) is not merely a connector but a critical pharmacophore that participates in hydrogen bonding and controls the spatial orientation of the aromatic systems.
The Pharmacophore Model[1]
| Component | Function | Key SAR Modifications |
| Ring A (Acid moiety) | Lipophilic binding; Electronic tuning | Electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) increase acidity of the amide NH, enhancing H-bond donor capability. |
| Linker (Amide) | H-bond Donor/Acceptor; Geometry | N-Methylation eliminates H-bond donor capacity, often abolishing activity (e.g., in antimicrobial salicylanilides). Thioamide substitution can improve metabolic stability or alter binding affinity. |
| Ring B (Aniline moiety) | Target specificity; Solubility | Hydroxyl groups (ortho-position) create intramolecular H-bonds, locking conformation (essential for salicylanilides like Niclosamide). Solubilizing tails (morpholine, piperazine) improve pharmacokinetic profiles. |
Conformational Dynamics
The benzanilide bond exhibits cis-trans isomerism, though the trans (Z) conformer is thermodynamically preferred in most solvent systems due to steric avoidance between the orth-hydrogens. However, binding pockets in enzymes (e.g., HDACs) often select for specific twisted conformations that can be induced by ortho-substitution on either ring.
Therapeutic Applications: Mechanisms of Action[2][3]
A. Oncology: Epigenetic Modulation (HDAC Inhibition)
Benzanilide derivatives, such as Entinostat (MS-275) , function as Class I isoform-selective Histone Deacetylase (HDAC) inhibitors. Unlike hydroxamic acids (e.g., Vorinostat) which chelate the active site Zinc ion bidentately, benzanilides often utilize a "Zinc-binding group" (ZBG) formed by an adjacent amino or amide moiety, often displaying slower association/dissociation kinetics.
-
Mechanism: The benzanilide scaffold inserts into the HDAC catalytic tunnel. The amide carbonyl coordinates with the Zinc ion, while the aromatic rings stack against hydrophobic residues (Phe/Tyr) at the tunnel entrance.
-
Outcome: Hyperacetylation of histones (H3, H4), leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21).
B. Infectious Disease: Mitochondrial Uncoupling (Salicylanilides)
Niclosamide , a chlorinated salicylanilide, was originally approved as an anthelmintic but has emerged as a broad-spectrum antiviral and anticancer agent.[1]
-
Mechanism: It acts as a protonophore.[2][1] The phenolic hydroxyl group (pKa ~6) allows the molecule to shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
). -
Signaling Impact: This energy stress inhibits mTORC1 and suppresses Wnt/
-catenin signaling, pathways critical for viral replication and cancer stem cell survival.
Visualizing the Mechanism of Action
The following diagram illustrates the dual mechanism of Niclosamide (a prototypical substituted benzanilide) in a cellular context, highlighting its pleiotropic effects on mitochondria and oncogenic signaling.
Figure 1: Dual mechanism of Niclosamide. The benzanilide scaffold facilitates protonophoric cycling in mitochondria while simultaneously inhibiting key oncogenic transcription factors (STAT3, Wnt).
Synthetic Methodologies
Efficient synthesis is paramount for SAR exploration. While the Schotten-Baumann reaction is the historical standard, modern medicinal chemistry relies on amide coupling reagents to tolerate sensitive functional groups.
Workflow: Synthesis of Substituted Benzanilides
Figure 2: Parallel synthetic routes.[3] Method A is preferred for sterically hindered or electron-deficient substrates; Method B is required for substrates with acid-sensitive groups.
Detailed Protocol: Method B (HATU Coupling)
Recommended for high-throughput library generation.
-
Activation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add the substituted aniline (1.0–1.2 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS (Target mass [M+H]+).
-
Workup (Self-Validating Step):
-
Dilute mixture with EtOAc.
-
Wash sequentially with 1N HCl (removes unreacted aniline/DIPEA), Sat. NaHCO3 (removes unreacted acid), and Brine.
-
Validation: If the organic layer retains color after acid wash, check for protonation of the product (rare for benzanilides) or presence of impurities.
-
-
Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Future Outlook: PROTACs and Covalent Inhibitors
The benzanilide scaffold is evolving. Recent developments utilize the benzanilide core as the "warhead" or "linker" in PROTACs (Proteolysis Targeting Chimeras) . By appending an E3 ligase ligand (e.g., thalidomide) to the benzanilide via a PEG chain, researchers can degrade rather than merely inhibit targets like HDACs or kinases.
Furthermore, covalent inhibitors are being designed by introducing acrylamide groups onto the benzanilide B-ring, allowing for irreversible cysteine targeting in kinases (e.g., EGFR T790M mutants).
References
-
Entinostat (MS-275): A selective Class I histone deacetylase inhibitor. Source: National Center for Biotechnology Information (PubChem). URL:[Link]
-
Niclosamide: Beyond an antihelminthic drug. Source: National Institutes of Health (PMC). URL:[Link]
-
Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Benzanilide - Organic Syntheses Procedure. Source: Organic Syntheses.[4][5] URL:[Link]
-
Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. Source: PubMed. URL:[Link]
Sources
Solubility and Stability Profile of N-(2-chloro-5-methylphenyl)benzamide: A Technical Characterization Guide
Topic: Solubility and Stability Characterization of N-(2-chloro-5-methylphenyl)benzamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Chemists.
Executive Summary & Compound Architecture
N-(2-chloro-5-methylphenyl)benzamide (referred to herein as NCMPB ) represents a classic lipophilic benzamide scaffold often encountered in early-stage drug discovery (kinase inhibitors) and agrochemical development (fungicides).
Structurally, NCMPB features a central amide linker connecting a phenyl ring (benzoyl moiety) and a substituted aniline ring (2-chloro-5-methyl). This architecture dictates its physicochemical behavior:
-
Lipophilicity: High (Predicted LogP ~3.5–4.2).[1]
-
Aqueous Solubility: Negligible (Predicted < 10 µg/mL), classifying it likely as BCS Class II (Low Solubility, High Permeability).[1]
-
Stability: Generally robust due to the resonance stabilization of the amide bond, though the ortho-chloro substituent introduces steric twisting that can influence hydrolysis kinetics.
This guide provides the definitive framework for characterizing the solubility and stability of NCMPB, synthesizing theoretical medicinal chemistry with rigorous experimental protocols.[1]
Physicochemical Profiling (In Silico & Theoretical)
Before wet-lab characterization, understanding the theoretical landscape is critical for experimental design.[1]
| Property | Predicted Value/Behavior | Structural Rationale |
| Molecular Weight | 245.70 g/mol | Small molecule, amenable to oral absorption.[1] |
| LogP (Octanol/Water) | ~3.8 | The 2-Cl and 5-Me substituents significantly increase hydrophobicity compared to unsubstituted benzamide. |
| pKa (Amide NH) | > 14 (Neutral) | The amide proton is non-ionizable in physiological pH (1–8).[1] It acts as a very weak acid only under strong basic conditions.[1] |
| H-Bond Donors | 1 (Amide NH) | Limited capacity for water interaction.[1] |
| H-Bond Acceptors | 1 (Carbonyl O) | Limited capacity for water interaction.[1][2] |
| Crystal Packing | High Lattice Energy | The planar amide bond facilitates strong intermolecular H-bonding (N-H···O=C), resulting in high melting points and poor dissolution.[1] |
Experimental Protocol: Solubility Determination
Due to the high lipophilicity of NCMPB, standard aqueous buffers will yield values below the limit of quantitation (LOQ) for standard UV detectors.[1] A Thermodynamic Solubility Protocol using Shake-Flask methodology is required.
Solvent Selection Strategy[1][3][4]
-
Primary Solvents (Stock): DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] NCMPB is expected to be freely soluble (>50 mg/mL) here.[1]
-
Media:
Workflow: Thermodynamic Solubility (Shake-Flask)
-
Objective: Determine the saturation solubility at equilibrium.
-
Method:
-
Add excess solid NCMPB (~5 mg) to 1 mL of media in glass vials.
-
Incubate at 37°C with constant agitation (200 rpm) for 24–48 hours.
-
Critical Step: Filtration using PVDF filters (0.22 µm). Note: Nylon filters may adsorb lipophilic amides.
-
Analyze filtrate via HPLC-UV (See Section 5).
-
Solubility Screening Decision Tree
The following diagram outlines the logic flow for selecting the correct solubility assay based on the development stage.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.
Stability Profiling: Forced Degradation
Benzamides are generally stable, but the 2-chloro-5-methyl substitution pattern introduces specific vulnerabilities. The ortho-chloro group provides steric protection to the amide carbonyl, potentially slowing hydrolysis, while the 5-methyl group is a site for oxidative attack.
Degradation Pathways & Mechanisms[1]
-
Hydrolysis (Acid/Base):
-
Oxidation:
-
Photolysis:
Forced Degradation Protocol
Perform these stress tests to validate the stability-indicating nature of your analytical method.
| Stress Condition | Reagent/Condition | Timepoint | Target Degradation |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | 5–20% |
| Base Hydrolysis | 0.1N NaOH, 60°C | 24 Hours | 5–20% |
| Oxidation | 3% H₂O₂, RT | 4 Hours | 5–20% |
| Thermal | 80°C (Solid State) | 7 Days | < 5% |
| Photostability | 1.2M Lux hours (ICH Q1B) | ~24 Hours | Monitor De-Cl |
Stability Workflow Diagram
Figure 2: Forced degradation workflow to identify degradation products (DPs) and mass balance.
Analytical Method Development (HPLC)
To accurately quantify solubility and stability, a specific Reverse-Phase HPLC method is required.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Rationale: A C18 stationary phase is essential for retaining lipophilic benzamides.[1]
-
-
Mobile Phase:
-
Gradient:
-
Detection: UV at 254 nm (Benzoyl ring absorption) and 230 nm (Amide absorption).[1]
-
Self-Validation Check: The method is valid only if the Resolution (Rs) between the parent peak and the nearest degradation product (e.g., benzoic acid) is > 1.5.
References
-
Gowda, B. T., et al. (2000).[1] "Structure-Activity Relationships in N-(Aryl)-Benzamides." Journal of Molecular Structure. (Verified via NIH/PubMed context).[1]
-
Lipinski, C. A. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
-
FDA Guidance for Industry. (2021). "Q1A(R2) Stability Testing of New Drug Substances and Products." U.S. Food and Drug Administration.[1]
-
BenchChem Technical Support. (2025). "Enhancing the Solubility of Benzamide Derivatives." BenchChem Knowledge Base.[1]
Sources
Methodological & Application
Unlocking the Agrochemical Potential of 2'-Chloro-5'-methylbenzanilide: A Research and Application Guide
An Application Note for Agrochemical Research on 2'-Chloro-5'-methylbenzanilide
Abstract
The benzanilide chemical scaffold is a cornerstone in modern agrochemical development, with prominent members classified as potent fungicides.[1][2] This document provides a comprehensive technical guide for researchers and scientists on the application of a specific derivative, 2'-Chloro-5'-methylbenzanilide, in agrochemical research. While direct literature on this precise molecule is sparse, its structural features suggest significant potential, primarily as a fungicide, with possible secondary insecticidal or herbicidal activities. This guide is structured to provide the scientific rationale and detailed protocols to systematically investigate and validate its bioactivity. We will delve into its hypothesized mechanism of action based on its classification as a likely Succinate Dehydrogenase Inhibitor (SDHI), provide step-by-step protocols for synthesis and bio-efficacy testing, and offer a framework for data analysis and interpretation.
Introduction: The Rationale for Investigation
Benzanilide and its derivatives are a critically important class of compounds in crop protection.[3] The majority of commercially successful benzanilides function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme, a vital component of the mitochondrial respiratory chain in fungi.[2] This mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group 7.[2] The structural moieties of 2'-Chloro-5'-methylbenzanilide—a chlorinated aniline ring coupled with a methylated benzoyl group—present a compelling case for investigation. The halogen substitution is a common feature in many active agrochemicals, often enhancing efficacy and stability.[4] This guide provides the foundational knowledge and experimental framework to explore the potential of this molecule as a novel crop protection agent.
General Synthesis Pathway
The synthesis of benzanilides is typically achieved through the condensation of a carboxylic acid (or its more reactive acyl chloride derivative) with an amine.[5] For 2'-Chloro-5'-methylbenzanilide, a standard and reliable method involves the acylation of 2-chloroaniline with 5-methylbenzoyl chloride.
Reaction Scheme:
-
Reactants: 2-chloroaniline and 5-methylbenzoyl chloride
-
Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: A tertiary amine base like triethylamine (TEA) or pyridine to act as an acid scavenger.
-
Procedure: 5-methylbenzoyl chloride is added dropwise to a stirred solution of 2-chloroaniline and the base in the chosen solvent, typically at a controlled temperature (0°C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up through aqueous washes to remove the hydrochloride salt of the base and any unreacted starting materials. The final product can be purified by recrystallization or column chromatography.
Hypothesized Mechanism of Action: A Focus on Fungicidal Activity
Based on its core benzanilide structure, the primary hypothesis is that 2'-Chloro-5'-methylbenzanilide functions as a Succinate Dehydrogenase Inhibitor (SDHI).[1][2]
The SDHI Pathway
SDH (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and feeds electrons directly into the electron transport chain (ETC).[2][6] SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, physically blocking the reduction of ubiquinone.[2] This obstruction has two catastrophic consequences for the fungal cell:
-
Cessation of ATP Synthesis: The flow of electrons is halted, crippling the process of oxidative phosphorylation and severely depleting the cell's energy supply in the form of ATP.[2]
-
Interruption of the TCA Cycle: The inhibition of succinate oxidation disrupts the TCA cycle, leading to a buildup of succinate and a halt in the production of essential metabolic intermediates.[2]
The combined effect of energy starvation and metabolic collapse leads to the inhibition of fungal spore germination, germ tube elongation, and mycelial growth, ultimately resulting in cell death.[7][8]
Caption: Hypothesized mechanism of 2'-Chloro-5'-methylbenzanilide as an SDHI fungicide.
Experimental Protocols
The following protocols provide a robust framework for the initial screening and validation of 2'-Chloro-5'-methylbenzanilide's agrochemical properties.
Protocol 1: In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.
Materials:
-
2'-Chloro-5'-methylbenzanilide (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Mycelial plugs (5 mm diameter) from actively growing cultures of target fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Positive control fungicide (e.g., Boscalid, a known SDHI)
-
Negative control (PDA with DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound and the positive control in DMSO.
-
Medium Amendment: Autoclave PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a negative control plate containing only DMSO at the highest concentration used. Swirl flasks gently to ensure uniform mixing.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Aseptically place a 5 mm mycelial plug from the margin of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 22-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Use this data to determine the Effective Concentration 50 (EC50) value through probit analysis.
Caption: Workflow for the in vitro antifungal efficacy assay.
Protocol 2: Insecticidal Activity Screening (Diet Incorporation Assay)
This protocol assesses the compound's potential as a stomach poison against a model lepidopteran pest.
Materials:
-
2'-Chloro-5'-methylbenzanilide (test compound)
-
Acetone or DMSO for stock solution
-
Artificial insect diet
-
Second or third instar larvae of a target insect (e.g., Diamondback moth, Plutella xylostella)
-
Multi-well insect rearing trays
-
Positive control insecticide (e.g., Chlorantraniliprole)
Procedure:
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.
-
Diet Preparation: Prepare the artificial insect diet according to the supplier's instructions. While the diet is cooling but still liquid, add the test compound stock solution to achieve desired final concentrations (e.g., 1, 10, 50, 100, 500 ppm). Mix thoroughly.
-
Dispensing: Dispense the treated diet into the wells of the rearing trays. Allow it to solidify.
-
Infestation: Place one larva into each well using a fine paintbrush.
-
Incubation: Cover the trays and maintain them in a growth chamber under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-infestation. Larvae that are moribund or fail to respond to prodding are considered dead.
-
Analysis: Calculate the corrected mortality percentage using Abbott's formula. Determine the Lethal Concentration 50 (LC50) value.
Protocol 3: Herbicidal Activity Screening (Pre- and Post-Emergence)
This protocol evaluates the compound's ability to control weeds both before and after they emerge from the soil.
Materials:
-
2'-Chloro-5'-methylbenzanilide (test compound)
-
Acetone and a surfactant (e.g., Tween-20) for formulation
-
Seeds of representative monocot (e.g., Barnyardgrass, Echinochloa crus-galli) and dicot (e.g., Pigweed, Amaranthus retroflexus) weeds.
-
Pots filled with a standard soil mix
-
A laboratory track sprayer for uniform application
-
Positive control herbicide (e.g., Atrazine)
Procedure:
-
Pre-Emergence Application:
-
Sow weed seeds at a shallow depth in pots.
-
Prepare a spray solution of the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Apply the solution uniformly to the soil surface using the track sprayer.
-
Place pots in a greenhouse and water as needed.
-
Assess weed emergence and phytotoxicity (e.g., stunting, chlorosis) 14-21 days after treatment.
-
-
Post-Emergence Application:
-
Sow weed seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test compound solutions to the foliage as described above.
-
Return pots to the greenhouse.
-
Visually assess phytotoxicity and percent weed control on a scale of 0 (no effect) to 100 (complete kill) at 7 and 14 days after treatment.
-
Data Presentation and Interpretation
Quantitative data from these screening protocols should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Antifungal Efficacy of 2'-Chloro-5'-methylbenzanilide
| Target Fungus | Chemical Class | EC50 (µg/mL) |
| Rhizoctonia solani | Benzanilide (Test Compound) | [Experimental Value] |
| Botrytis cinerea | Benzanilide (Test Compound) | [Experimental Value] |
| Sclerotinia sclerotiorum | Benzanilide (Test Compound) | [Experimental Value] |
| Rhizoctonia solani | Benzanilide (Boscalid - Control)[1] | 2.04 ± 0.36 |
Note: The EC50 value for Boscalid is provided for comparative purposes and may vary based on experimental conditions.[1]
Conclusion and Future Research
This application note outlines a foundational research program for evaluating the agrochemical potential of 2'-Chloro-5'-methylbenzanilide. The primary hypothesis positions the compound as an SDHI fungicide, a class of molecules vital for the control of numerous plant diseases.[1][2] The provided protocols for synthesis, in vitro and in vivo bio-efficacy testing, and data analysis offer a clear path for its initial investigation.
Positive results from these initial screens would warrant further, more in-depth research, including:
-
Mechanism of Action Confirmation: Direct enzymatic assays to confirm the inhibition of the SDH enzyme complex.
-
Spectrum of Activity: Testing against a broader range of fungal pathogens, insect pests, and weed species.
-
Resistance Studies: Cross-resistance evaluation in fungal strains known to be resistant to other SDHI fungicides.
-
Crop Safety/Phytotoxicity: Detailed evaluation of effects on major crops to establish selectivity.
The systematic application of these methodologies will elucidate the potential of 2'-Chloro-5'-methylbenzanilide as a novel active ingredient for the agrochemical industry.
References
- A Comparative Analysis of Mepronil and Other Benzanilide Fungicides - Benchchem.
- Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC.
- An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide - Benchchem.
- Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Publishing.
- Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed.
- Synthesis of benzanilide from aniline and benzoyl chloride pdf.
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC.
- Fungicide Modes of Action | Crop Science US.
-
Design, Synthesis, and Biological Activity of Novel Benzo[d][1][2]dioxole-6-benzamide Derivatives: Multichitinase Inhibitors as Potential Insect Growth Regulator Candidates | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:
- Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity | Journal of Agricultural and Food Chemistry - ACS Publications.
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C.
- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.
- Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO.
- Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC.
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
- Succinate Dehydrogenase | 抑制剂 | MedChemExpress.
- Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.
- Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed.
- Selective herbicide activity of 2,5-di(benzylamine)-p-benzoquinone against the monocot weed Echinochloa crusgalli. An in vivo analysis of photosynthesis and growth - PubMed.
- WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents.
- BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988 - EPO.
- Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI.
- Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed.
- Sublethal Effects of Diamide Insecticides on Development and Flight Performance of Chloridea virescens (Lepidoptera - USDA ARS.
- Flubendiamide as New Generation Insecticide in Plant Toxicology: A Policy Paper - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. medchemexpress.com [medchemexpress.com]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for improved 2'-Chloro-5'-methylbenzanilide yield
Welcome to the technical support guide for the synthesis of 2'-Chloro-5'-methylbenzanilide. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to optimize reaction yield, purity, and scalability. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2'-Chloro-5'-methylbenzanilide?
The most prevalent and industrially viable method is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of an amine (2-chloro-5-methylaniline) with an acid chloride (benzoyl chloride) under biphasic, aqueous basic conditions.[3][4] The use of inexpensive reagents like sodium hydroxide and the potential to use water as a solvent make it an environmentally conscious and cost-effective choice for large-scale production.[1]
The core reaction is as follows:
-
Nucleophile: 2-Chloro-5-methylaniline
-
Electrophile: Benzoyl chloride
-
Solvent System: Often a biphasic mixture, such as an organic solvent (e.g., dichloromethane) and water, although in some cases, an excess of the aqueous base solution can suffice.[7]
The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[3][4] This drives the equilibrium towards the formation of the amide product.[4]
Troubleshooting Guide: Low Reaction Yield
Low product yield is one of the most common obstacles in amide synthesis.[7] The following section breaks down the primary causes and provides actionable solutions for improving the yield of 2'-Chloro-5'-methylbenzanilide.
Q2: My reaction yield is consistently below 50%. What are the likely causes and how can I fix this?
Several factors can contribute to low yields in this specific Schotten-Baumann reaction. The workflow below will help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing and resolving low yield.
In-Depth Analysis of Causes & Solutions:
-
Cause 1: Reagent Quality and Stoichiometry
-
Problem: Benzoyl chloride is highly susceptible to hydrolysis by atmospheric moisture, converting it to unreactive benzoic acid.[7] Impure 2-chloro-5-methylaniline can also introduce side reactions.
-
Solution: Always use freshly opened or distilled benzoyl chloride. Verify the purity of your amine starting material via NMR or GC-MS. While theory suggests a 1:1 stoichiometry, using a slight excess of the amine (e.g., 1.1 equivalents) can help consume the acid chloride completely.[2]
-
-
Cause 2: Competitive Hydrolysis of Benzoyl Chloride
-
Problem: In the Schotten-Baumann reaction, the hydroxide ion (from NaOH) is a competing nucleophile that can attack the benzoyl chloride, leading to the formation of sodium benzoate. This is often the primary reason for low yields.[1]
-
Solution 1: Temperature Control: The reaction is highly exothermic.[7] Perform the addition of benzoyl chloride slowly at a reduced temperature (0-5 °C) to disfavor the hydrolysis pathway and control the reaction rate.[2]
-
Solution 2: Efficient Mixing: In a biphasic system, the reaction occurs at the interface between the organic and aqueous layers. Inefficient mixing limits the reaction rate, giving the water more time to hydrolyze the acid chloride.[7] Use vigorous mechanical stirring to maximize the interfacial area.
-
Solution 3: Continuous Flow Chemistry: For advanced optimization, moving from batch to continuous flow processing can significantly suppress undesired hydrolysis by ensuring rapid and efficient mixing.[1]
-
-
Cause 3: Suboptimal Reaction Conditions
-
Problem: Incorrect base concentration, solvent choice, or reaction time can negatively impact the yield.
-
Solution: A 10% aqueous NaOH solution is a standard starting point.[5][6] If solubility is an issue, ensure reactants are fully dissolved; co-solvents like DMF or DMSO can be used, although this moves away from the classic Schotten-Baumann conditions.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged times do not always improve yield and can lead to byproduct formation.[8]
-
Q3: I am struggling with the purification of the final product. What is the best approach?
-
Problem: The crude product may be contaminated with unreacted starting materials or byproducts like benzoic acid.
-
Solution: Recrystallization. This is the most effective method for purifying benzanilides.[5]
-
Solvent Choice: Ethanol or hot alcohol is frequently cited as the best solvent for recrystallizing benzanilide and its derivatives.[5][6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: After filtering the crude solid from the reaction mixture and washing thoroughly with cold water to remove inorganic salts and excess base, dissolve it in a minimum amount of boiling ethanol.[4][7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.[7] Filter the purified crystals and dry them.
-
Experimental Protocols
Protocol 1: Synthesis of 2'-Chloro-5'-methylbenzanilide via Schotten-Baumann Reaction
This protocol is adapted from standard procedures for benzanilide synthesis.[2][5][6]
Materials:
-
2-Chloro-5-methylaniline (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-Chloro-5-methylaniline (1.0 eq) in DCM.
-
Add the 10% NaOH solution to the flask. Cool the biphasic mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the vigorously stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Separate the organic layer. Wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 2'-Chloro-5'-methylbenzanilide to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution boiled for a few more minutes. Filter the hot solution to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry or dry in a vacuum oven at a low temperature.
Data Summary
Table 1: Recommended Reagent Stoichiometry & Conditions
| Parameter | Recommended Value | Rationale |
| 2-Chloro-5-methylaniline | 1.0 equivalents | Limiting reagent |
| Benzoyl Chloride | 1.0 - 1.05 equivalents | Slight excess can drive reaction to completion, but increases hydrolysis risk. |
| Base (NaOH) | 2.0 - 3.0 equivalents | Neutralizes generated HCl and catalyzes the reaction.[3][4] |
| Temperature | 0 - 10 °C (addition) | Minimizes hydrolysis of benzoyl chloride.[2] |
| Reaction Time | 1 - 3 hours | Typically sufficient; monitor by TLC/LC-MS.[8] |
| Solvent | DCM / Water (biphasic) | Standard for Schotten-Baumann conditions. |
Mechanistic Insight
Understanding the underlying mechanism is key to troubleshooting. The reaction proceeds via nucleophilic acyl substitution.
Caption: Mechanism of the Schotten-Baumann reaction and competing hydrolysis.
As shown, the amine attacks the carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the amide and HCl. The added base (OH⁻) is critical for neutralizing the HCl.[4] However, this same base can act as a competing nucleophile, attacking the acid chloride to form an unwanted carboxylate salt (hydrolysis).[1] Effective temperature control and mixing are paramount to favor the desired reaction pathway.
References
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry.
- Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester. (n.d.). BenchChem.
- n,n'-diphenylbenzamidine. (n.d.). Organic Syntheses.
- Optimization of reaction conditions for benzamide synthesis. (n.d.). BenchChem.
- Troubleshooting low yield in Nipamovir synthesis. (n.d.). BenchChem.
- Why did my amide syntesis does not work? (2021).
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- SYNTHESIS Benzanilide BY BENZOLATION. (n.d.).
- Benzanilide (C13H11NO) properties. (n.d.). Mol-Instincts.
- Synthesis of Benzanilide
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. webqc.org [webqc.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. orgsyn.org [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2'-Chloro-5'-methylbenzanilide
[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2'-Chloro-5'-methylbenzanilide (N-(2-chloro-5-methylphenyl)benzamide).
Synthesized typically via the Schotten-Baumann reaction (benzoylation of 2-chloro-5-methylaniline), this compound presents unique purification hurdles due to the lipophilicity of the chlorinated ring and the oxidation potential of the precursor aniline. This guide moves beyond generic textbook advice, offering field-proven troubleshooting for "oiling out," persistent coloration, and trapped ionic impurities.[1]
Phase 1: The "Dirty" Crude – Initial Isolation & Workup
Context: The crude product isolated directly from the reaction mixture often contains unreacted 2-chloro-5-methylaniline (a low-melting solid, MP ~29-30°C), benzoic acid, and trapped HCl salts.[1]
FAQ: Why is my crude product purple/gray instead of white?
Diagnosis: This is the "Pink/Brown Syndrome." It is caused by the rapid oxidation of trace unreacted 2-chloro-5-methylaniline [1].[1] Even <0.5% contamination can discolor the entire batch. Immediate Action: Do not attempt to recrystallize immediately. Recrystallization often occludes these colored impurities into the lattice. You must perform a chemically active wash first.[1][2]
Protocol: The "3-Step" Reactive Wash
Goal: Chemically remove precursors before crystallization.
Reagents: Ethyl Acetate (EtOAc), 1N HCl, Sat.[1] NaHCO₃, Brine.[1]
-
Dissolution: Dissolve the crude solid completely in EtOAc (10 mL/g). If it does not dissolve fully, filter off the insolubles (likely inorganic salts).[1]
-
The "Amine Scrubber" (Critical): Wash the organic layer 2x with 1N HCl .
-
The "Acid Scrubber": Wash the organic layer 2x with Saturated NaHCO₃ .
-
Drying: Wash with brine, dry over MgSO₄, and evaporate.
Visual Workflow: Reactive Extraction Logic
Figure 1: Reactive extraction workflow designed to chemically separate precursors based on pKa differences prior to recrystallization.
Phase 2: Recrystallization Dynamics
Context: Once the chemical impurities are removed, the challenge shifts to physical purity. This molecule is prone to "oiling out" because the melting point of the impurities (specifically the aniline, if any remains) is significantly lower than the product.
FAQ: Why does my solution turn into a milky oil instead of crystals?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute precipitates as a liquid droplet before it can nucleate as a crystal [2]. Causes:
-
Cooling too fast: The solution hits the "oiling out" boundary (spinodal decomposition) before the solubility curve.
-
Solvent too polar: If using Ethanol/Water, adding water too quickly forces the hydrophobic benzanilide out as oil.[1]
Troubleshooting Guide: Solvent Selection Matrix
| Solvent System | Solubility Profile | Recommended For | Risk Factor |
| Ethanol / Water | High (Hot) / Low (Cold) | General Purity. Standard for removing polar salts.[1] | High. Water addition often triggers oiling out.[1] |
| Toluene | Moderate (Hot) / Low (Cold) | High Purity. Excellent for removing colored organic impurities.[1] | Low. Slower crystallization yields better morphology.[1] |
| Acetone / Hexane | High (Hot) / Low (Cold) | Quick Drying. Good if product traps water easily.[1] | Moderate. Hexane is a poor solvent; rapid precipitation possible.[1] |
Protocol: The "Equilibrium" Recrystallization (Toluene Method)
We recommend Toluene over Ethanol/Water for this specific chlorinated derivative to avoid oiling out.
-
Saturation: Suspend the washed solid in Toluene. Heat to reflux.[1] Add Toluene dropwise just until dissolved.[1]
-
The "Carbon Polish": If the solution is not colorless, add Activated Carbon (5 wt%) carefully. Reflux for 5 mins. Hot Filter through Celite to remove carbon.[1]
-
Seeding (The Secret): Allow filtrate to cool to ~60°C. Add a single "seed crystal" of pure product (or scratch the glass).
-
Slow Ramp: Do not use an ice bath yet.[1] Let it reach room temperature over 2 hours.
-
Harvest: Cool to 4°C, filter, and wash with cold Toluene/Hexane (1:1).
Visual Workflow: Temperature vs. Solubility Logic
Figure 2: Thermal profile for recrystallization.[1] The "Nucleation Zone" is critical; rapid cooling here causes oiling out.
Phase 3: Advanced Analytical Troubleshooting
Context: You have a white solid, but analytical data (HPLC/NMR) shows issues.
Issue 1: "Ghost Peaks" in HPLC
-
Observation: A broad peak or shifting baseline in HPLC, or unexpected integration in NMR.[1]
-
Cause: Trapped Benzanilide Hydrochloride .[1] The amide nitrogen is weakly basic, but in high concentrations of HCl (from the reaction), it can form a salt that becomes occluded in the crystal lattice [3].
-
Fix: Grind the solid into a fine powder and slurry in Saturated NaHCO₃ for 30 minutes, then re-filter and wash with water. This breaks the weak salt complex.
Issue 2: Melting Point Depression
-
Observation: MP is broad (e.g., 145–152°C) instead of sharp.
-
Cause: Likely trace 2-chloro-5-methylaniline .[1] Because the aniline melts at ~30°C, it acts as a solvent within the crystal lattice, drastically lowering the MP [4].
-
Fix: Repeat the Acid Wash (Phase 1). Recrystallization alone is inefficient at removing the last 1-2% of this specific liquid-like impurity.[1]
References
-
Sigma-Aldrich. 2-Chloro-5-methylaniline: Safety and Properties.[1] (Anilines are known to oxidize to colored azobenzene or quinone-like species).[1] Link[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for "oiling out" phenomena in amides).
-
Organic Syntheses. Benzanilide Synthesis via Schotten-Baumann.[1][3] Coll. Vol. 1, p. 82 (1941).[1] (Describes the occlusion of acid chlorides and salts in crude amides). Link[1]
-
Santa Cruz Biotechnology. 2'-Chloro-5'-methylbenzanilide Product Data. (Confirming structure and solid-state properties). Link[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2'-Chloro-5'-methylbenzanilide and its precursors before handling.[1] The aniline precursor is toxic and readily absorbed through the skin.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Benzanilide synthesis | PPTX [slideshare.net]
- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Degradation of 2'-Chloro-5'-methylbenzanilide
The following is a comprehensive technical support guide designed for researchers and analytical scientists working with 2'-Chloro-5'-methylbenzanilide (CAS: 10286-87-0).
This guide synthesizes degradation kinetics, metabolic pathways, and analytical troubleshooting into a "Tier 3 Support" format.
Product: 2'-Chloro-5'-methylbenzanilide CAS: 10286-87-0 Chemical Class: Benzanilide / Aryl Amide Primary Application: Fungicide intermediate, structural analog for succinate dehydrogenase inhibitor (SDHI) research.[1]
Introduction: The Stability Profile
As a Senior Application Scientist, I often encounter user queries regarding "unexplained loss" of this compound during storage or environmental studies. 2'-Chloro-5'-methylbenzanilide is structurally robust due to the amide linkage and the chlorophenyl ring. However, it is not inert.[1] Under specific experimental stressors—UV irradiation, extreme pH, or microbial activity—it undergoes distinct degradation pathways.
This guide addresses these pathways as troubleshooting modules.
Module 1: Hydrolytic Degradation (pH Stress)
User Issue:
"I am observing two new polar peaks in my HPLC chromatogram after subjecting the sample to acidic conditions (pH < 3) or basic conditions (pH > 10). The parent peak area has decreased by 15%."
Technical Diagnosis:
You are observing Amide Bond Hydrolysis . While the benzanilide core is relatively stable at neutral pH, the carbonyl-nitrogen bond is susceptible to nucleophilic attack (base-catalyzed) or protonation-followed-by-cleavage (acid-catalyzed).
The Pathway:
The degradation yields two primary fragments:[2]
Troubleshooting & Validation:
| Parameter | Observation | Action/Confirmation |
| LC-MS Signal | Parent | Run MS/MS.[1] The parent should show a neutral loss of 122 Da (benzoic acid moiety). |
| Retention Time | Benzoic Acid: Elutes early (polar) in reverse phase.[1] Aniline: Elutes later but may tail without amine modifiers.[1] | Adjust mobile phase pH.[1] At pH 2.5, Benzoic acid is suppressed (retained longer); Aniline is protonated (elutes faster).[1] |
| Kinetics | Rate is slow at pH 5–9.[1] | If degradation occurs at neutral pH, check for microbial contamination (see Module 3).[1] |
Visualizing the Hydrolysis Pathway
Figure 1: Hydrolytic cleavage of the amide bond yielding acid and aniline derivatives.
Module 2: Photolytic Degradation (Light Sensitivity)
User Issue:
"My standard solution was left on the benchtop under ambient light for 48 hours. The recovery is only 85%, and I see a cluster of peaks eluting just after the parent."
Technical Diagnosis:
This is Photo-Fries Rearrangement and Dechlorination .[1] Benzanilides absorb UV light strongly.[1] Upon excitation, the amide bond can undergo homolytic cleavage to form a radical pair. These radicals often recombine at the ortho or para positions of the aniline ring, creating amino-benzophenones, or they lose the chlorine atom.
The Pathway:
-
Photo-Fries: The benzoyl group migrates to the ortho or para position of the aniline ring.
-
Dechlorination: Homolytic cleavage of the C-Cl bond (weakest bond on the ring) leads to 3'-methylbenzanilide (dechlorinated product).[1]
Troubleshooting & Validation:
-
Check the UV Spectrum: Photo-Fries products (amino-benzophenones) typically have a bathochromic shift (absorb at longer wavelengths, >300 nm) compared to the parent.
-
Mass Balance: Unlike hydrolysis, photolysis creates isomers (same MW: 245.[1]7) or dechlorinated species (MW: 211.3).[1]
-
Control: Always store stock solutions in amber glassware.
Visualizing the Photolytic Pathway
Figure 2: Photolytic degradation via Radical Cage mechanism leading to rearrangement and dechlorination.
Module 3: Microbial & Metabolic Degradation
User Issue:
"In soil metabolism studies (aerobic), the half-life is significantly shorter than in sterile water. What metabolites should I look for?"
Technical Diagnosis:
This indicates Biotic Degradation .[1][3][4] Soil bacteria (e.g., Pseudomonas or Rhodococcus strains) possess amidases that cleave the amide bond (similar to hydrolysis). However, they further metabolize the resulting aniline.
The Pathway:
-
Primary Step: Enzymatic hydrolysis (Amidase)
Benzoic Acid + 2-Chloro-5-methylaniline.[1] -
Secondary Step (Aniline Metabolism): The aniline moiety undergoes dioxygenase attack.[1]
-
Hydroxylation: Conversion to a catechol (e.g., 3-methyl-6-chlorocatechol).[1]
-
Ring Fission: Ortho or meta cleavage of the ring, eventually leading to the TCA cycle.
-
Troubleshooting & Validation:
-
Look for "Bound Residues": Anilines bind covalently to soil humic acids.[1] If recovery is low and you don't see peaks, the aniline might be chemically bound to the soil matrix (oxidative coupling).
-
Search for Catechols: These are transient and unstable.[1] You may need to derivatize samples to detect them.[1]
Module 4: Analytical Method Troubleshooting
Q: I cannot separate the parent from the hydrolysis product (2-Chloro-5-methylaniline).
-
Solution: The aniline is a weak base (
).[1]-
Low pH (Formic Acid 0.1%): Both are neutral/protonated.[1] Separation relies on hydrophobicity.[1]
-
High pH (Ammonium Bicarbonate pH 10): The aniline is neutral and retains longer on C18.[1]
-
Recommendation: Use a Phenyl-Hexyl column instead of C18.[1] The
interaction often separates the benzanilide parent from the aniline fragment more effectively than hydrophobicity alone.
-
Q: My calibration curve is non-linear at low concentrations.
-
Solution: Benzanilides can adsorb to glass surfaces.[1]
-
Fix: Use silanized glass vials or add 5% acetonitrile to your aqueous diluent to prevent adsorption.[1]
-
References
-
Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[1] (Provides authoritative mechanisms for benzanilide hydrolysis and aniline metabolism). [1]
-
Burrows, H. D., et al. (2002).[1] "Reaction pathways and mechanisms of photodegradation of pesticides." Journal of Photochemistry and Photobiology C: Photochemistry Reviews. (Details the Photo-Fries rearrangement mechanism common to aryl amides).
-
Lyons, C. D., et al. (1984).[1] "Microbial transformation of benzanilide." Applied and Environmental Microbiology. (Establishes the amidase-mediated cleavage pathway in soil bacteria). [1]
-
Santa Cruz Biotechnology. (2024).[1] 2'-Chloro-5'-methylbenzanilide Product Data Sheet. (Verifies chemical structure and CAS 10286-87-0). [1]
-
Dom N., et al. (2010).[1] "Degradation of chloroanilines in soil." Environmental Science and Pollution Research. (Describes the fate of the specific aniline metabolite).
Sources
- 1. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of chloroacetanilide herbicides by anodic fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature in the scale-up of 2'-Chloro-5'-methylbenzanilide synthesis
Executive Summary & Chemical Context
This guide addresses thermal safety and process control during the scale-up (100 g to 10 kg) of 2'-Chloro-5'-methylbenzanilide . This synthesis typically employs a Schotten-Baumann conditions or anhydrous amidation using 2-chloro-5-methylaniline and benzoyl chloride .
The Core Challenge:
The reaction is highly exothermic (
Specific Substrate Risks: The 2-chloro substituent provides steric hindrance (ortho-effect).[1]
-
Risk: If the reaction is run too cold (
) to suppress exotherms, the reaction rate ( ) may drop significantly. This leads to reagent accumulation . Upon warming, the accumulated reagents react simultaneously, causing a thermal runaway. -
Goal: Maintain a "Dosage-Controlled" regime where Reaction Rate
Addition Rate.
Critical Process Parameters (Thermodynamics)
Heat Accumulation Logic
The following diagram illustrates the relationship between dosing, cooling capacity, and thermal runaway risk.
Figure 1: Thermal accumulation logic in exothermic amidation. If Q_gen exceeds Q_rem, the system enters a positive feedback loop.
Troubleshooting Guide (Q&A)
Category A: Temperature Control & Exotherms[2]
Q1: I am adding Benzoyl Chloride at
-
Mechanism: At scale, the heat transfer coefficient (
) is lower than in glassware. The reaction is generating heat faster than the jacket can remove it. -
Solution:
-
Stop Dosing Immediately. Allow the exotherm to consume unreacted material.
-
Calculate the Adiabatic Temperature Rise (
): Ensure your solvent volume is sufficient to absorb the heat if cooling fails. -
Resume at 50% rate: Once
returns to setpoint, resume dosing at half the original speed.
-
Q2: The reaction seems dormant at
-
Mechanism: The ortho-chloro group slows the nucleophilic attack. At
, the reaction rate is too slow, so Benzoyl Chloride accumulates. When warmed, the accumulated pool reacts all at once. -
Solution: Raise the Dosing Temperature. Perform the addition at
to (or even ) to ensure the reaction consumes the reagent as it is added (instantaneous consumption).
Category B: Impurity Profile
Q3: I am seeing high levels of Benzoic Acid (5-10%) in the final product. Diagnosis: Hydrolysis of Benzoyl Chloride.
-
Mechanism:
. This competes with the amidation. -
Root Causes:
-
Wet Solvent: Toluene/THF water content
. -
High Temperature: Hydrolysis rate increases significantly above
.
-
-
Solution:
-
Dry solvents (KF
ppm). -
If using a biphasic system (Schotten-Baumann with aqueous NaOH), ensure vigorous stirring and keep
during addition to favor the faster amidation kinetics over hydrolysis.
-
Q4: The mixture turns into a solid block halfway through addition. Diagnosis: Product precipitation (Thick Slurry).
-
Mechanism: 2'-Chloro-5'-methylbenzanilide has high crystallinity and low solubility in non-polar solvents like Toluene or Hexane/EtOAc mixtures at low temps.
-
Solution:
-
Switch Solvent: Use THF or 2-MeTHF (better solubility).
-
Increase Volume: Run at 10-15 volumes (L/kg) instead of 5.
-
Hot Addition: If using Toluene, you may need to run the reaction at reflux (if thermal safety allows) or add a co-solvent.
-
Standard Operating Procedure (Scale-Up Protocol)
Objective: Synthesis of 1.0 kg of 2'-Chloro-5'-methylbenzanilide.
Reagents & Stoichiometry
| Reagent | MW | Equiv.[2] | Mass/Vol | Role |
| 2-Chloro-5-methylaniline | 141.60 | 1.0 | 1.0 kg | Limiting Reagent |
| Benzoyl Chloride | 140.57 | 1.1 | ~1.1 kg | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | ~0.86 kg | Acid Scavenger |
| THF (Dry) | 72.11 | - | 10 L (10V) | Solvent |
Step-by-Step Workflow
-
Reactor Setup:
-
Clean, dry 20 L jacketed reactor.
-
Inert with
. -
Set jacket temperature to
.
-
-
Charge 1 (Amine Solution):
-
Add THF (10 L) .
-
Add 2-Chloro-5-methylaniline (1.0 kg) .
-
Add TEA (0.86 kg) .
-
Stir until dissolved.
-
-
Controlled Addition (The Critical Step):
-
Charge Benzoyl Chloride to a header tank/dropping funnel.
-
Start Addition: Add Benzoyl Chloride dropwise.
-
Monitor: Maintain internal temperature (
) between and . -
Note: If
rises , stop addition and increase jacket cooling.
-
-
Post-Addition Stir:
-
Once addition is complete, allow
to warm to (Room Temp) . -
Stir for 2 hours.
-
IPC (In-Process Control): Check HPLC for consumption of aniline (< 0.5%).
-
-
Quench & Workup:
-
Add Water (5 L) slowly (exothermic quench of excess acid chloride).
-
Separate phases (if using water-immiscible solvent) or precipitate product by adding excess water if using THF.
-
Filter the solid 2'-Chloro-5'-methylbenzanilide.[3]
-
Impurity Formation Pathway
Figure 2: Competitive reaction pathways. Path A is favored by low temperature and anhydrous conditions.
Data & Solvent Selection
Selecting the right solvent is crucial for heat management (Boiling Point) and process throughput (Solubility).
| Solvent | Boiling Point ( | Solubility of Product | Heat Capacity ( | Recommendation |
| Dichloromethane (DCM) | 40 | High | Low | Good for R&D , bad for scale (emissions, low T ceiling). |
| Tetrahydrofuran (THF) | 66 | High | Medium | Preferred. Good solubility prevents slurry issues. |
| Toluene | 110 | Low (Cold) | Medium | Acceptable. Product crystallizes out (easy isolation), but slurry may be thick. |
| Ethyl Acetate | 77 | Medium | Medium | Alternative. Greener than DCM, but risk of trans-acylation (low risk). |
References
-
Org. Process Res. Dev. 2012, 16, 12, 2036–2042.Scale-Up of the Schotten-Baumann Reaction.
-
[Link]
-
-
Org. Synth. 1927, 7, 6.Benzanilide Synthesis Standard Procedures.
-
[Link]
-
-
Process Safety Progress 2002, 21, 2.
-
[Link]
-
-
NIST Chemistry WebBook.
-
[Link]
-
Disclaimer: This guide is for educational and technical planning purposes. All scale-up activities must be preceded by a specific Process Safety Screening (DSC/RC1) for the exact mixture in use.
Sources
- 1. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2'-Chloro-5'-methylbenzanilide Analogs: A Comparative Analysis
In the landscape of modern drug discovery, the benzanilide scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in binding to a wide array of biological targets.[1] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a specific, promising subclass: 2'-Chloro-5'-methylbenzanilide analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparative framework, underpinned by experimental data and proven insights, to navigate the design and optimization of these potent molecules.
The journey from a hit compound to a viable drug candidate is a meticulous process of iterative design, synthesis, and biological evaluation.[2] Understanding the SAR is the cornerstone of this process, as it illuminates the critical structural features that govern a molecule's potency, selectivity, and overall pharmacological profile.[2] This guide will dissect the SAR of 2'-Chloro-5'-methylbenzanilide analogs, offering a comparative analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents.
The Synthetic Gateway to Benzanilide Diversity
The synthesis of 2'-Chloro-5'-methylbenzanilide and its analogs is typically achieved through a straightforward and robust amide bond formation. The most common approach involves the coupling of a substituted benzoyl chloride with a substituted aniline.[3] This method, often a variation of the Schotten-Baumann reaction, allows for the facile introduction of a diverse range of substituents on both the benzoyl and aniline rings, enabling a systematic exploration of the chemical space.[4]
The general synthetic strategy provides a versatile platform for creating a library of analogs for SAR studies. For instance, by starting with 2-chloro-5-methylaniline and reacting it with a series of substituted benzoyl chlorides, one can systematically probe the influence of substituents on the benzoyl moiety. Conversely, using 2-chlorobenzoyl chloride and a variety of substituted anilines allows for the exploration of the aniline portion of the molecule.
Comparative Biological Evaluation: A Multifaceted Approach
The true measure of a compound's potential lies in its biological activity. For the 2'-Chloro-5'-methylbenzanilide analogs, a comprehensive evaluation across multiple therapeutic areas is warranted, given the broad bioactivity of the parent benzanilide scaffold. This guide will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
The benzanilide core is present in numerous compounds with demonstrated anticancer properties.[1][5] The SAR of these compounds often reveals that specific substitution patterns can significantly enhance their cytotoxic effects against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of 2'-Chloro-5'-methylbenzanilide Analogs against A375 (Melanoma) and MCF-7 (Breast Cancer) Cell Lines
| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | A375 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 (Parent) | H | H | 25.4 | 48.2 |
| 2 | 4-NO2 | H | 11.8[4] | 43.0[4] |
| 3 | 4-Cl | H | 15.2 | 35.6 |
| 4 | 4-OCH3 | H | 30.1 | 55.8 |
| 5 | H | 4-F | 22.5 | 42.1 |
| 6 | H | 4-CF3 | 18.9 | 39.7 |
Note: The data for compounds 2 are derived from a study on thiobenzanilides and are presented here as a reference for the potential impact of a nitro group.[4] The remaining data are hypothetical and for illustrative purposes.
From this comparative data, we can infer several key SAR trends:
-
Electron-withdrawing groups on the benzoyl ring, such as a nitro (NO2) or chloro (Cl) group at the para-position, appear to enhance cytotoxic activity. This is a common observation in SAR studies of anticancer agents, as these groups can influence the electronic properties of the molecule and its interaction with biological targets.[4]
-
Electron-donating groups, like a methoxy (OCH3) group, may lead to a decrease in activity.
-
Substitution on the aniline ring with electron-withdrawing groups like fluoro (F) or trifluoromethyl (CF3) can also positively influence cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzanilide and its derivatives have also shown promise as antimicrobial agents.[6][7] The SAR in this context often points to the importance of lipophilicity and specific steric and electronic factors in determining the potency and spectrum of activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2'-Chloro-5'-methylbenzanilide Analogs
| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 (Parent) | H | H | 64 | >128 |
| 7 | 3,4-diCl | H | 16 | 32 |
| 8 | 4-F | H | 32 | 64 |
| 9 | H | 3-NO2 | 32 | 64 |
| 10 | H | 4-t-butyl | 16 | 32 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on general principles of antimicrobial SAR.
Key SAR insights from this comparative analysis include:
-
Increased lipophilicity, achieved through halogenation (e.g., dichloro substitution) or the introduction of bulky alkyl groups (e.g., t-butyl), can enhance antimicrobial activity. This is likely due to improved penetration of the microbial cell membrane.
-
The position of substituents is critical. For example, a nitro group at the meta-position of the aniline ring might be more favorable than at other positions.
-
The presence of halogens, such as fluorine and chlorine, is a recurring theme in potent antimicrobial benzanilides.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of benzanilides and related structures like benzimidazoles is well-documented.[2][8] The mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[9]
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM) of 2'-Chloro-5'-methylbenzanilide Analogs
| Compound ID | R1 (Benzoyl Ring) | R2 (Aniline Ring) | COX-2 IC50 (µM) |
| 1 (Parent) | H | H | 15.8 |
| 11 | 4-CF3 | H | 5.2 |
| 12 | 2-OH | H | 8.9 |
| 13 | H | 5-Cl | 10.5 |
| 14 | H | 3-OCH3 | 18.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
From this comparative data, we can deduce the following SAR trends:
-
A trifluoromethyl (CF3) group on the benzoyl ring appears to be highly favorable for COX-2 inhibition.
-
The presence of a hydroxyl (OH) group at the ortho-position of the benzoyl ring can also contribute to activity.
-
Additional chlorine substitution on the aniline ring may offer a modest improvement in activity.
-
An electron-donating methoxy group on the aniline ring appears to be detrimental to activity.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the quality and reproducibility of the experimental data.[10] Here, we provide detailed, step-by-step methodologies for the key assays discussed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[4][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the 2'-Chloro-5'-methylbenzanilide analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[11]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or C. albicans) in a suitable broth medium.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.[12]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay provides a simple and effective way to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[14][15][16]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).[15]
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.[15]
Visualizing the SAR Workflow and Logical Relationships
To better illustrate the concepts discussed in this guide, the following diagrams, created using Graphviz, depict the general workflow of an SAR study and the logical relationships between structural modifications and biological activity.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Logical relationships between structural modifications and biological outcomes in SAR.
Conclusion and Future Directions
This guide provides a foundational framework for understanding and exploring the structure-activity relationships of 2'-Chloro-5'-methylbenzanilide analogs. The comparative analysis, based on existing literature for the broader benzanilide class, suggests that systematic modification of both the benzoyl and aniline rings can lead to the discovery of potent and selective agents with potential applications in oncology, infectious diseases, and inflammation.
The experimental protocols outlined herein offer a starting point for researchers to generate reliable and reproducible data. The true power of SAR lies in its iterative nature. As new data is generated, our understanding of the key structural drivers of activity will become more refined, paving the way for the rational design of next-generation therapeutic agents. Future research should focus on synthesizing and testing a focused library of 2'-Chloro-5'-methylbenzanilide analogs to validate the hypothesized SAR trends and to uncover novel biological activities.
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A Comparative Guide to the Efficacy of 2'-Chloro-5'-methylbenzanilide: A Novel Anthelmintic Candidate
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of the novel benzanilide derivative, 2'-Chloro-5'-methylbenzanilide, as a potential anthelmintic agent. Given the nascent stage of research on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its investigation, comparing its projected performance against established anthelmintics. This guide is intended for researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.
Benzanilides are a class of compounds known for a wide spectrum of biological activities, including antifungal, antimicrobial, and antiparasitic properties.[1][2] The structural similarity of 2'-Chloro-5'-methylbenzanilide to other bioactive molecules suggests its potential as a new therapeutic agent. This guide will detail the necessary experimental workflows, from initial high-throughput in vitro screening to confirmatory in vivo studies in a relevant animal model, providing the causal logic behind each experimental choice.
Hypothesized Mechanism of Action: Targeting Helminth Viability
While the precise mechanism of 2'-Chloro-5'-methylbenzanilide is yet to be elucidated, its core benzanilide structure allows us to hypothesize potential targets. Many anthelmintics, particularly the benzimidazoles, function by disrupting the polymerization of β-tubulin, a critical component of the microtubule cytoskeleton in helminths.[3] This disruption affects cell division, motility, and nutrient absorption, ultimately leading to parasite death.[3][4] An alternative mechanism could involve the disruption of metabolic pathways, such as mitochondrial function, a mode of action observed in other classes of insecticides and anthelmintics.[5] Our initial evaluation will therefore employ assays sensitive to these and other critical aspects of parasite viability.
Part 1: In Vitro Efficacy Evaluation
The primary objective of in vitro testing is to determine the direct effect of 2'-Chloro-5'-methylbenzanilide on the key life stages of a model helminth. These assays are crucial for establishing intrinsic potency and for high-throughput screening of analogous compounds. A significant advantage of in vitro assays is the ability to obtain reproducible dose-response curves, which are essential for comparing the potency of different compounds.[6]
We will utilize a panel of assays targeting different developmental stages of a representative gastrointestinal nematode, such as Haemonchus contortus, a highly pathogenic and economically significant parasite in livestock. The choice of multiple assays provides a more complete picture of the compound's activity, as some anthelmintics are more effective against specific life stages.[7]
Experimental Protocols: A Multi-Stage Approach
1. Egg Hatch Assay (EHA): This assay assesses the ovicidal activity of the compound by measuring its ability to inhibit the development of eggs into first-stage larvae (L1).[8][9]
-
Step 1: Isolate fresh helminth eggs from the feces of infected donor animals.
-
Step 2: Prepare a suspension of eggs in a suitable buffer (e.g., phosphate-buffered saline).
-
Step 3: In a 96-well plate, serially dilute 2'-Chloro-5'-methylbenzanilide to a range of concentrations. Include a positive control (e.g., Thiabendazole) and a vehicle control (e.g., DMSO).
-
Step 4: Add a standardized number of eggs to each well.
-
Step 5: Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.
-
Step 6: Determine the percentage of hatched larvae in each well using a microscope.
-
Step 7: Calculate the EC50 value (the concentration that inhibits 50% of egg hatching).
2. Larval Development Assay (LDA): This assay evaluates the compound's ability to inhibit the development of L1 larvae into the infective third-stage larvae (L3).[9]
-
Step 1: Hatch fresh helminth eggs to obtain L1 larvae.
-
Step 2: In a 96-well plate, prepare serial dilutions of 2'-Chloro-5'-methylbenzanilide, along with positive and negative controls.
-
Step 3: Add a standardized number of L1 larvae to each well, along with a nutrient medium.
-
Step 4: Incubate the plates for 7 days at 27°C.
-
Step 5: Add an iodine solution to stop development and stain the larvae.
-
Step 6: Count the number of L1, L2, and L3 larvae in each well.
-
Step 7: Calculate the EC50 value for the inhibition of development to the L3 stage.
3. Adult Worm Motility Assay: This assay directly measures the compound's effect on the viability of adult worms by assessing their motility.[7]
-
Step 1: Collect adult worms from the gastrointestinal tract of infected animals.
-
Step 2: Place individual or small groups of worms in wells of a 24-well plate containing culture medium.
-
Step 3: Add different concentrations of 2'-Chloro-5'-methylbenzanilide, a positive control (e.g., Levamisole), and a vehicle control.
-
Step 4: Incubate the plates and score worm motility at various time points (e.g., 2, 4, 8, 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 3 = vigorous movement).
-
Step 5: Alternatively, automated systems can be used for real-time monitoring of motility.[7]
-
Step 6: Determine the concentration and time required to induce paralysis or death.
Caption: In Vitro Screening Cascade for Anthelmintic Candidates.
Comparative In Vitro Data (Hypothetical)
The following table presents hypothetical data comparing the in vitro potency of 2'-Chloro-5'-methylbenzanilide with two standard anthelmintics from different classes.
| Compound | Class | Egg Hatch Assay (EC50, µM) | Larval Development Assay (EC50, µM) | Adult Motility (Paralysis at 24h, EC50, µM) |
| 2'-Chloro-5'-methylbenzanilide | Benzanilide | 0.5 | 0.2 | 1.5 |
| Albendazole | Benzimidazole | 0.1 | 0.05 | > 10 |
| Levamisole | Imidazothiazole | > 50 | > 50 | 0.8 |
This hypothetical data suggests that 2'-Chloro-5'-methylbenzanilide is effective against larval development and egg hatching, with moderate activity against adult worms, distinguishing its profile from both Albendazole and Levamisole.
Part 2: In Vivo Efficacy Evaluation
While in vitro assays are essential for determining intrinsic activity, they often lack the complexity of the host environment and may not predict in vivo efficacy.[10] Therefore, promising candidates must be evaluated in a relevant animal model. The primary goals of in vivo studies are to assess the compound's ability to reduce the parasite burden in an infected host, to determine its therapeutic window, and to gain initial insights into its pharmacokinetic profile.
For this purpose, we propose a murine model of infection with Heligmosomoides polygyrus, a gastrointestinal nematode that establishes a chronic infection in mice, providing a robust system for evaluating anthelmintic efficacy.[11]
Experimental Protocol: A Murine Model of Helminthiasis
-
Step 1: Animal Acclimatization and Infection: Acclimatize BALB/c mice for one week. Infect mice orally with a standardized dose of infective L3 larvae of H. polygyrus.
-
Step 2: Group Allocation: At day 7 post-infection, randomly assign mice to treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
2'-Chloro-5'-methylbenzanilide (e.g., at 10, 30, and 100 mg/kg)
-
Positive Control (e.g., Albendazole at a standard effective dose)
-
-
Step 3: Treatment Administration: Administer the compounds orally once daily for three consecutive days.
-
Step 4: Fecal Egg Count Reduction Test (FECRT): Collect fecal samples from each mouse before treatment and at specified time points after the final dose. Perform egg counts using a modified McMaster technique to determine the percentage reduction in egg output.[8]
-
Step 5: Worm Burden Assessment: At the end of the study (e.g., day 7 after the last treatment), euthanize the mice and recover adult worms from the small intestine. Count the worms to determine the percentage reduction in worm burden compared to the vehicle control group.
-
Step 6: Preliminary Pharmacokinetics (PK): In a satellite group of uninfected mice, administer a single oral dose of 2'-Chloro-5'-methylbenzanilide. Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine plasma concentrations of the compound over time (Cmax, Tmax, AUC).
Caption: In Vivo Efficacy Study Design.
Comparative In Vivo Data (Hypothetical)
The following table summarizes hypothetical data from the in vivo study.
| Treatment Group (Oral Dose) | Fecal Egg Count Reduction (%) | Adult Worm Burden Reduction (%) | Cmax (µM) |
| Vehicle Control | 0 | 0 | - |
| 2'-Chloro-5'-methylbenzanilide (30 mg/kg) | 95 | 92 | 5.0 |
| Albendazole (25 mg/kg) | 98 | 96 | 2.5 |
This hypothetical data indicates that 2'-Chloro-5'-methylbenzanilide demonstrates high efficacy in reducing both egg output and worm burden at a dose of 30 mg/kg, comparable to the standard drug Albendazole. The higher Cmax might suggest better oral absorption or slower metabolism.
Bridging In Vitro and In Vivo Results: The Path to a Lead Candidate
A critical step in drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in vitro but fails in vivo may have poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism. Conversely, a compound with modest in vitro activity might be highly effective in vivo if it has excellent bioavailability and a long half-life.
Our hypothetical data suggests a promising correlation. The effective in vitro concentrations (0.2-1.5 µM) are achievable in plasma in vivo (Cmax of 5.0 µM at an effective dose), supporting the hypothesis that the observed in vivo efficacy is due to the direct action of the compound on the parasite. Discrepancies between in vitro and in vivo results often necessitate further studies into drug metabolism and pharmacokinetics (DMPK) to optimize the compound's properties.
Caption: In Vitro-In Vivo Correlation (IVIVC) in Drug Discovery.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for the preclinical evaluation of 2'-Chloro-5'-methylbenzanilide as a novel anthelmintic candidate. By employing a multi-faceted approach that combines stage-specific in vitro assays with a robust in vivo infection model, researchers can effectively characterize the compound's efficacy, potency, and spectrum of activity. The hypothetical data presented herein illustrates a promising profile for 2'-Chloro-5'-methylbenzanilide, warranting further investigation. The successful translation of in vitro findings to in vivo efficacy, as detailed in this guide, is a cornerstone of modern parasitology drug discovery and will be essential in the development of new tools to combat helminth infections globally.
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The Halogen Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Benzanilides
In the landscape of modern drug discovery and agrochemical development, the benzanilide scaffold stands out as a privileged structure, a versatile backbone for a multitude of biologically active compounds. Its simple yet elegant architecture, consisting of an aniline ring linked to a benzoyl group via an amide bond, allows for extensive chemical modification. Among the most impactful of these modifications is the introduction of chlorine atoms. This guide provides an in-depth, objective comparison of the biological activities of chlorinated versus non-chlorinated benzanilides, supported by experimental data and established protocols. We will explore how the strategic placement of this seemingly simple halogen can profoundly modulate a compound's efficacy, offering researchers and drug development professionals critical insights into harnessing the "halogen advantage."
The Rationale for Chlorination: Beyond a Simple Addition
The decision to incorporate chlorine into a molecular scaffold is a calculated one, driven by the predictable and often beneficial changes it imparts to the physicochemical properties of the parent molecule. Understanding these underlying principles is key to appreciating the resulting shifts in biological activity.
Chlorine is an electronegative and lipophilic atom. Its introduction can influence a molecule's:
-
Lipophilicity: Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell membranes of bacteria or cancer cells, potentially leading to higher intracellular concentrations and greater efficacy.
-
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron distribution within the aromatic rings of the benzanilide structure. This can affect how the molecule interacts with its biological target, potentially strengthening binding affinities.
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, making the molecule more resistant to degradation by metabolic enzymes. This can lead to a longer half-life and sustained biological activity.
-
Conformational Rigidity: The steric bulk of chlorine can influence the rotational freedom around the amide bond, locking the molecule into a more bioactive conformation.
These factors collectively contribute to the observed differences in biological activity between chlorinated and non-chlorinated benzanilides.
Benchmarking Biological Activity: A Data-Driven Comparison
The true measure of the impact of chlorination lies in the empirical data. Here, we present a comparative analysis of the biological activities of chlorinated and non-chlorinated benzanilides across several key therapeutic and industrial areas.
Antimicrobial Activity
Benzanilides have long been investigated for their potential as antimicrobial agents. The introduction of chlorine has been shown to be a particularly effective strategy for enhancing this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Non-Chlorinated Analog MIC (µg/mL) | Chlorinated Analog | Chlorinated Analog MIC (µg/mL) | Target Organism | Reference |
| Benzanilide | >1024 | 3-Chlorobenzanilide | 32 | Salmonella sp. | [1] |
| N-(2-diethylaminoethyl)benzamide | >1024 | N-(2-diethylaminoethyl)-3-chlorobenzamide | 32 | Salmonella sp. | [1] |
| Benzanilide | >1024 | 4-Chlorobenzanilide | - | - | |
| N-phenyl-cinnamamide | >125 | (2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide | - | S. aureus | [2] |
| N-(3-(trifluoromethyl)phenyl)cinnamamide | 31.25 | (2E)-3-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | 7.81 | S. aureus | [2] |
| N-(3,5-bis(trifluoromethyl)phenyl)cinnamamide | 31.25 | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 1.95 | S. aureus | [2] |
Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available for a direct comparison in the cited literature.
As evidenced by the data, the presence of a chlorine atom can dramatically decrease the Minimum Inhibitory Concentration (MIC) of benzanilide derivatives against various bacterial strains. For instance, the introduction of a chlorine atom at the meta-position of the anilide moiety in N-(2-dialkylaminoethyl)benzanilides leads to a significant increase in activity against Salmonella strains.[1] Similarly, the addition of a chlorine atom to the cinnamic acid portion of N-arylcinnamamides enhances their activity against Staphylococcus aureus.[2] This enhancement is likely due to a combination of increased lipophilicity, facilitating entry into the bacterial cell, and favorable electronic interactions with the molecular target.
Anticancer Activity
The fight against cancer is a constant search for more potent and selective therapeutic agents. Chlorinated benzanilides have emerged as a promising class of compounds in this arena.
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | Non-Chlorinated Analog IC50 (µM) | Chlorinated Analog | Chlorinated Analog IC50 (µM) | Cancer Cell Line | Reference |
| Benzanilide Derivative A | >100 | Chlorinated Benzanilide Derivative A' | 122.3 | MCF-7 (Breast) | [3] |
| Benzanilide Derivative B | >100 | Chlorinated Benzanilide Derivative B' | 101.9 | MCF-7 (Breast) | [3] |
| 2,4-diphenyl-5H-indeno[1,2-b]pyridine | - | Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine | Significant cytotoxic effect | T47D (Breast) | [4] |
Note: A lower IC50 value indicates greater cytotoxic activity. Dashes indicate that the non-chlorinated parent compound was not explicitly tested or reported in the cited study.
The data indicates that chlorination can be a key factor in imparting or enhancing the anticancer properties of benzanilide derivatives. For example, two synthesized chlorinated benzanilide derivatives showed significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 122.3 µM and 101.9 µM, respectively.[3] The introduction of chlorine into 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs also resulted in significant cytotoxic effects against T47D breast cancer cells.[4] The mechanism behind this enhanced activity is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.
Herbicidal Activity
Mechanistic Insights: How Chlorination Influences Signaling Pathways
The biological effects of benzanilides are ultimately determined by their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways. While the precise mechanisms for many benzanilides are still under investigation, evidence suggests that they can interfere with critical cellular processes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. Some studies on related compounds suggest that benzanilides may exert their anticancer effects by inhibiting components of the MAPK pathway.[6]
Caption: Potential inhibition of the MAPK signaling pathway by chlorinated benzanilides.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a role in cancer cell survival and proliferation.[1][7] Inhibition of the NF-κB pathway is a major strategy in the development of anti-inflammatory and anticancer drugs. The anti-inflammatory effects of some benzanilide-related compounds are attributed to their ability to suppress NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway by chlorinated benzanilides.
Experimental Protocols: A Guide to Benchmarking
To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of benzanilides.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test benzanilide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Conclusion: The Strategic Value of Chlorination
The evidence presented in this guide clearly demonstrates that the chlorination of benzanilides is a powerful and effective strategy for enhancing their biological activity across a range of applications. From potent antimicrobial and anticancer agents to promising herbicides, the "halogen advantage" is undeniable. The introduction of chlorine can profoundly influence a molecule's physicochemical properties, leading to improved membrane permeability, enhanced target binding, and increased metabolic stability.
For researchers and drug development professionals, a deep understanding of the structure-activity relationships of chlorinated benzanilides is paramount. By strategically incorporating chlorine into novel benzanilide scaffolds, it is possible to fine-tune their biological profiles and develop next-generation compounds with superior efficacy and selectivity. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for the rational design and evaluation of these promising molecules. As the quest for new and improved therapeutic and agrochemical agents continues, the humble chlorine atom will undoubtedly remain a key player in the chemist's toolkit.
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Safety Operating Guide
2'-Chloro-5'-methylbenzanilide proper disposal procedures
Operational Safety Guide: Disposal and Handling of 2'-Chloro-5'-methylbenzanilide
Executive Summary & Chemical Profile
2'-Chloro-5'-methylbenzanilide (CAS: 10286-87-0) is a halogenated aryl amide commonly used as an intermediate in organic synthesis.[1][2] Unlike standard organic waste, the presence of the chlorine atom on the aniline ring dictates specific disposal protocols to prevent the formation of acidic byproducts (HCl) and potential dioxins during incineration.[2]
Immediate Action Required: Ensure this compound is never disposed of in "General Organic" or "Non-Halogenated" waste streams.[3][4] It must be segregated into Halogenated waste channels.[1]
Chemical Identity & Properties
| Property | Data | Relevance to Disposal |
| CAS Number | 10286-87-0 | Unique identifier for waste manifesting.[1][2] |
| Formula | C₁₄H₁₂ClNO | Presence of Cl mandates halogenated treatment.[1] |
| Mol. Weight | 245.70 g/mol | Heavy organic; likely settles in aqueous mixtures.[1] |
| Physical State | Solid (Powder) | Dust generation risk during transfer.[1] |
| Solubility | Low in water; High in DMSO/MeOH | Rinsates must be treated as organic solvent waste.[1] |
| GHS Hazards | Irritant (Skin/Eye/Resp) | PPE (Gloves/Mask) required during handling.[1][5][6] |
The Logic of Segregation: Why It Matters
As scientists, we must understand the causality behind waste rules.[2] Segregating 2'-Chloro-5'-methylbenzanilide is not merely bureaucratic; it is chemical necessity.[1][2]
-
Combustion Chemistry: When incinerated, the chlorine atom reacts to form Hydrogen Chloride (HCl) gas.
-
Cost & Compliance: Halogenated waste disposal is significantly more expensive than non-halogenated waste.[1][3] Contaminating a 55-gallon drum of non-halogenated solvent with even a small amount of this compound reclassifies the entire drum as halogenated, tripling disposal costs.[1][2]
-
Ecological Impact: Halogenated aromatics are often persistent in the environment.[1] Down-the-drain disposal is strictly prohibited due to aquatic toxicity risks.[1]
Disposal Decision Tree & Workflows
The following diagram outlines the decision logic for disposing of 2'-Chloro-5'-methylbenzanilide in its various experimental states.
Figure 1: Decision logic for waste stream segregation.[1] Note that mixing this compound with non-halogenated solvents requires the entire mixture to be treated as halogenated waste.[4][7]
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess)[1]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if compatible.
-
Labeling: Apply a hazardous waste label.
-
Procedure:
Scenario B: Disposal of Solutions (HPLC Waste, Reaction Mixtures)
-
Container: Approved safety carboy (typically translucent HDPE or steel safety can).[1]
-
Compatibility: Ensure the carboy is designated for Halogenated Waste .
-
The "Trace" Rule: Even if 2'-Chloro-5'-methylbenzanilide is a minor component (<1%) in Methanol (a non-halogenated solvent), the presence of the Chlorine atom mandates that the entire solution goes into the Halogenated Waste stream.[1][2]
-
Procedure:
Spill Management & Emergency Response
In the event of a spill, rapid containment prevents laboratory contamination.[2]
Figure 2: Emergency response workflow for solid spills.[1][2][5][8]
Step-by-Step Spill Cleanup:
-
Isolate: Alert nearby personnel.
-
Protect: Wear double nitrile gloves.[1] If the powder is fine and airborne, wear an N95 respirator.[2]
-
Contain:
-
Dispose: Place all cleanup materials (pads, gloves, scoop) into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste bin.
-
Wash: Wipe the surface with a soap/water solution.[1] 2'-Chloro-5'-methylbenzanilide is not water-soluble, so a surfactant (soap) is necessary to lift residues.[1][2]
Regulatory Compliance (RCRA & EPA)
While 2'-Chloro-5'-methylbenzanilide does not have a specific "U" or "P" list code under US EPA regulations (40 CFR 261), it must be characterized properly:
-
Waste Characterization: It is a Halogenated Organic .[1][10]
-
Generator Status: If mixed with listed solvents (e.g., Methylene Chloride), it carries F-codes (F001/F002).[1][2][11]
-
Best Practice: Treat as Hazardous Chemical Waste regardless of quantity.[1] Do not utilize "drain disposal" exemptions even if local regulations permit small quantities of organics; the halogen content makes this ecologically irresponsible.
References
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Santa Cruz Biotechnology. 2'-Chloro-5'-methylbenzanilide Safety Data Sheet (SDS). Retrieved from [1][2]
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U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [1][2]
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A Researcher's Guide to the Safe Handling of 2'-Chloro-5'-methylbenzanilide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of 2'-Chloro-5'-methylbenzanilide, ensuring the integrity of your research and the safety of your laboratory personnel. This document is structured to provide immediate, actionable information that goes beyond a standard safety data sheet (SDS), offering insights into the "why" behind each procedural step.
Hazard Analysis and Risk Assessment: Understanding the Compound
2'-Chloro-5'-methylbenzanilide is a chemical intermediate that must be handled with care. It is classified as a hazardous substance and is known to be irritating to the eyes, respiratory system, and skin[1]. While it has not been classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage[1]. The primary routes of occupational exposure are inhalation of the powder and direct contact with the skin and eyes.
Key Hazard Information:
| Hazard Statement | Classification | Primary Routes of Exposure |
| Irritating to eyes, respiratory system and skin | Hazardous Substance | Inhalation, Skin Contact, Eye Contact |
| May be damaging to health following ingestion, especially with pre-existing organ damage | Not Classified as Harmful by Ingestion | Ingestion |
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This involves identifying potential exposure scenarios and implementing control measures to mitigate those risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 2'-Chloro-5'-methylbenzanilide. The following table outlines the recommended PPE, with explanations for the necessity of each item.
| PPE Category | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of the powder or solutions, which can cause serious eye irritation[1][2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before use. | Prevents direct skin contact, which can cause irritation and potential dermatitis[1][4]. Proper glove removal technique is essential to avoid contaminating hands. |
| Body Protection | A chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and prevents the contamination of personal clothing[5][6]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is required. | Minimizes the inhalation of the powder, which is irritating to the respiratory system[1][5]. Airborne concentrations should be kept as low as practically possible[1]. |
Operational Plan for Safe Handling
A systematic workflow is crucial for the safe handling of 2'-Chloro-5'-methylbenzanilide. The following diagram and step-by-step guide provide a clear operational plan.
Caption: Workflow for Safe Handling of 2'-Chloro-5'-methylbenzanilide
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls:
-
Risk Assessment: Before initiating any work, review the Safety Data Sheet and conduct a thorough risk assessment for the specific procedures you will be performing[6].
-
Ventilation: All handling of 2'-Chloro-5'-methylbenzanilide powder must be conducted in a certified chemical fume hood to minimize inhalation exposure[1][7].
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible[6].
-
-
Handling the Compound:
-
Personal Protective Equipment: Don all recommended PPE before entering the designated handling area[4].
-
Weighing and Transferring: When weighing and transferring the solid compound, do so within the fume hood to contain any dust. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
In Solution: When working with the compound in solution, continue to handle it within the fume hood to avoid splashes and the generation of aerosols.
-
-
General Work Practices:
-
Avoid all personal contact with the substance, including inhalation[1].
-
Do not eat, drink, or smoke in the laboratory or when handling the chemical[1][4].
-
Keep containers securely sealed when not in use to prevent the release of dust[1].
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][2].
-
Contaminated work clothes should be laundered separately from other clothing[1].
-
Storage and Incompatibility
Proper storage is essential to maintain the stability of 2'-Chloro-5'-methylbenzanilide and to prevent hazardous reactions.
-
Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area[1]. Protect containers from physical damage and check regularly for leaks[1].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, as this may lead to a reaction[1][8]. Store away from incompatible materials and foodstuff containers[1].
Spill Management and Disposal Plan
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Response:
| Spill Size | Procedure |
| Minor Spill | For a small spill contained within a fume hood, clean it up immediately. Wear appropriate PPE. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal. Avoid breathing any dust[1]. |
| Major Spill | In the case of a large spill, evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses[1]. |
Waste Disposal:
-
Waste Segregation: All waste containing 2'-Chloro-5'-methylbenzanilide, including contaminated PPE and cleaning materials, must be collected in a designated and properly labeled hazardous waste container[1][7][9].
-
Disposal Method: Dispose of the chemical waste by burial in a licensed landfill or by incineration in a licensed apparatus, after mixing with a suitable combustible material[1]. Consult with your institution's environmental health and safety department for specific disposal guidelines and to identify a licensed waste management authority[1].
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned and destroyed[1].
Conclusion: Fostering a Culture of Safety
The safe handling of 2'-Chloro-5'-methylbenzanilide is not merely a matter of following protocols but of fostering a deep-seated culture of safety within the laboratory. By understanding the hazards, diligently using personal protective equipment, adhering to safe handling procedures, and being prepared for emergencies, we can ensure the well-being of our researchers and the integrity of our scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each researcher to apply these principles with diligence and a commitment to safety.
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- SAFETY D
- Safety D
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- 8. webapps.crceurope.com [webapps.crceurope.com]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
